![molecular formula C17H21ClN2O4 B6348905 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-87-9](/img/structure/B6348905.png)
4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, also known as 4-CBE, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. 4-CBE is a carboxylic acid that has been used in various synthetic processes and can be used as a building block for the synthesis of other compounds. 4-CBE has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry.
Scientific Research Applications
4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been studied for its potential applications in scientific research. The compound has been used in various synthetic processes and can be used as a building block for the synthesis of other compounds. 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry. It has been used in the synthesis of various drugs and pharmaceuticals, including anti-cancer agents, antibiotics, and anti-inflammatory drugs. Additionally, 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been studied for its potential applications in biochemistry and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, resulting in a variety of biochemical and physiological effects. It is also believed that 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid interacts with cell membranes, resulting in changes in the structure and function of the cells. Additionally, 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been shown to interact with DNA and RNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been studied for its biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been shown to have neuroprotective and neuroregenerative properties. The compound has also been studied for its potential applications in treating Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Advantages and Limitations for Lab Experiments
4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is relatively stable. Additionally, 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is relatively non-toxic and has low environmental impact. However, there are several limitations to the use of 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in laboratory experiments. The compound is not soluble in water, and it is not very soluble in organic solvents. Additionally, the compound is not very stable at high temperatures or in the presence of strong acids or bases.
Future Directions
There are several potential future directions for the use of 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. The compound could be further studied for its potential applications in medicinal chemistry and pharmaceuticals. Additionally, 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid could be studied for its potential applications in biochemistry and as a catalyst in organic synthesis. Furthermore, the compound could be studied for its potential applications in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid could be studied for its potential applications in the development of new drugs and pharmaceuticals.
Synthesis Methods
The synthesis of 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide. This reaction produces 4-(2-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. The second step involves the reaction of the carboxylic acid with ethyl bromide in the presence of sodium hydroxide. This reaction produces 4-(2-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid.
properties
IUPAC Name |
4-(2-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-5-3-4-6-13(12)18/h3-6,14H,2,7-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVWCHHRRJIFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
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